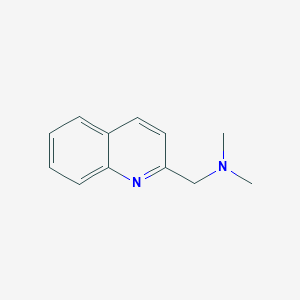

Dimethyl(quinolin-2-ylmethyl)amine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-quinolin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13-11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZNPRQIONEKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution of 2-Quinoline Methyl Derivatives

One common approach to prepare quinoline derivatives substituted at the 2-position involves the functionalization of 2-methylquinoline derivatives. The methyl group at the 2-position can be converted into a suitable intermediate, such as a bromomethyl derivative, which then reacts with dimethylamine to yield dimethyl(quinolin-2-ylmethyl)amine.

- Methodology : Bromination of 2-methylquinoline to form 2-(bromomethyl)quinoline, followed by nucleophilic substitution with dimethylamine.

- Reaction Conditions : Bromination typically uses N-bromosuccinimide (NBS) under radical conditions, while substitution is performed in polar aprotic solvents like DMF at moderate temperatures.

- Advantages : This method is straightforward and allows selective substitution at the 2-position.

- Challenges : Control of side reactions such as overbromination or polymerization is necessary.

Catalytic Condensation and Amination Reactions

Recent studies have demonstrated the use of catalytic systems to facilitate the formation of C–N bonds directly on quinoline substrates, enabling the synthesis of dimethyl(quinolin-2-ylmethyl)amine via amination of quinoline derivatives.

- Copper(II)-Catalyzed Amination : Copper(II) catalysts in DMF have been employed for Ullmann-type amination reactions, where 2-bromobenzyl derivatives react with amines to form C–N bonds efficiently.

- Reaction Medium : N,N-Dimethylformamide (DMF) acts both as solvent and coordinating agent.

- Catalyst : CuCl2 or Cu(OTf)2 at 5–10 mol% loading.

- Temperature : Reflux or microwave heating to improve yields.

- Yields : Moderate to good yields (33% to over 90%) depending on conditions and substrates.

- Mechanism : The copper catalyst facilitates oxidative addition and reductive elimination steps, promoting C–N bond formation.

- Example : Reaction of 2-bromobenzyl bromide with dimethylamine under copper catalysis yields the desired amine derivative.

Modified Knoevenagel-Type Reactions for Quinoline Functionalization

Though primarily used for forming 2-arylvinylquinolines, modified Knoevenagel reactions provide insight into quinoline 2-substitution chemistry relevant to the preparation of related amines.

- Procedure : 2-Methylquinoline reacts with aldehydes in the presence of zinc chloride catalyst in refluxing DMF.

- Reaction Time : 0.5–1 hour.

- Yields : High yields (74–92%) for vinylquinoline derivatives.

- Relevance : This method highlights the use of zinc chloride in DMF as an effective catalyst-solvent system for functionalization at the quinoline 2-position, which could be adapted for amination steps.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Catalyst/Promoter | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination + Nucleophilic Substitution | 2-Methylquinoline, NBS; then dimethylamine | None (radical bromination) | DMF or similar | Room temp to reflux | Moderate to high | Requires careful control of bromination and substitution steps |

| Copper(II)-Catalyzed Amination | 2-Bromobenzyl bromide + dimethylamine | CuCl2, Cu(OTf)2 (5-10 mol%) | DMF | Reflux or microwave | 33–90+ | Ullmann-type C–N bond formation; microwave heating improves yield |

| Modified Knoevenagel Reaction | 2-Methylquinoline + aldehydes | ZnCl2 | DMF | Reflux (~100 °C) | 74–92 | Primarily for vinylquinolines; catalyst system applicable for other substitutions |

Detailed Research Findings and Notes

Catalyst Efficiency : Zinc chloride in DMF is effective for rapid and high-yielding functionalization at the quinoline 2-position, as demonstrated in vinylquinoline synthesis. This suggests potential for adapting this catalytic system for amination reactions to prepare dimethyl(quinolin-2-ylmethyl)amine.

Copper Catalysis : Copper(II) catalysis enables direct amination of benzyl bromide derivatives with amines, including dimethylamine, under mild conditions. The synergy between Cu(II) catalysts and DMF solvent plays a crucial role in facilitating C–N bond formation.

Reaction Optimization : Microwave-assisted heating can significantly improve yields and reduce reaction times in copper-catalyzed amination reactions, achieving better efficiency compared to conventional reflux.

Side Reactions : Careful control of reaction parameters is necessary to minimize side reactions such as polymerization or over-substitution, especially in radical bromination steps.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(quinolin-2-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Dimethyl(quinolin-2-ylmethyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Quinoline derivatives, including Dimethyl(quinolin-2-ylmethyl)amine, are explored for their therapeutic potential in treating various diseases such as malaria and cancer.

Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of Dimethyl(quinolin-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

Quinoline derivatives with amine-containing side chains are widely studied. Below is a comparison with structurally related compounds:

Key Observations :

- Steric Effects: Dimethyl(quinolin-2-ylmethyl)amine’s tertiary amine structure introduces greater steric hindrance than primary amine analogs (e.g., quinolin-2-ylmethanamine), impacting coordination geometry in metal complexes .

Coordination Chemistry and Reactivity

Dimethyl(quinolin-2-ylmethyl)amine and its analogs exhibit distinct behaviors in metal complexes:

Notable Findings:

- Steric encumbrance from quinoline substituents in N,N-bis(quinolin-2-ylmethyl)methanamine causes deviations from ideal octahedral geometry (N–Fe–O angle tilt by ~10°), reducing ligand field strength and increasing reactivity .

- Re(I) complexes of dimethyl(quinolin-2-ylmethyl)amine show efficient ¹O₂ generation, a critical feature for anticancer PDT agents .

Insights :

- Tertiary amines like dimethyl(quinolin-2-ylmethyl)amine generally exhibit lower acute toxicity than primary amines but require precautions against respiratory and dermal irritation .

Biological Activity

Dimethyl(quinolin-2-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dimethyl(quinolin-2-ylmethyl)amine is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

1. Antimicrobial Activity

Research indicates that dimethyl(quinolin-2-ylmethyl)amine exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, which is essential for developing new antibacterial agents.

2. Antiviral Activity

The compound also demonstrates antiviral activity. Studies have shown that derivatives of quinoline can inhibit viral replication, particularly against strains like H5N1. The mechanism often involves interference with viral entry or replication processes within host cells .

3. Anticancer Properties

Dimethyl(quinolin-2-ylmethyl)amine has been investigated for its anticancer effects. For instance, in vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 and KB-V1, showing IC50 values of 20 nM and 14 nM respectively . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and death.

The biological activity of dimethyl(quinolin-2-ylmethyl)amine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or viral replication.

- DNA Interference : It could interfere with DNA synthesis, thereby affecting cell division and growth.

These interactions are crucial for its therapeutic potential across various diseases.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of dimethyl(quinolin-2-ylmethyl)amine and related compounds:

Q & A

Q. What are the standard synthetic routes for dimethyl(quinolin-2-ylmethyl)amine, and what experimental conditions are critical for optimizing yield?

Dimethyl(quinolin-2-ylmethyl)amine can be synthesized via condensation reactions involving quinoline derivatives and dimethylamine precursors. A common method involves reacting substituted quinolines with dimethylamine generated in situ from dimethylformamide (DMF) under controlled conditions. For example, DMF acts as a dimethylamine source when heated with elemental sulfur, enabling the formation of thioamides or Schiff bases . Key parameters include:

- Temperature control (80–120°C) to avoid decomposition.

- Solvent choice (e.g., 1,2-dimethoxyethane or DMF).

- Stoichiometric ratios of reactants (e.g., 5 mmol o-phenylenediamine with 7 mmol amino acids for intermediate formation) . Yields typically range from 70% to 85% when optimized.

Table 1: Representative Synthesis Conditions

| Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine + amino acid | Ethanol | 80 | 75 | |

| Quinoline-2-carbaldehyde + dimethylamine | DMF | 120 | 82 |

Q. How is dimethyl(quinolin-2-ylmethyl)amine characterized analytically, and what spectral data are pivotal for structural confirmation?

Characterization relies on spectroscopic techniques:

- IR spectroscopy : Peaks at ~3344 cm⁻¹ (N-H stretch) and 1691 cm⁻¹ (C=N stretch) confirm imine or amine functional groups .

- NMR : Key signals include δ 8.72 ppm (N=CH proton in NMR) and δ 163.21 ppm (C=N in NMR) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 420 [M⁺]) and fragmentation patterns validate molecular weight .

- Elemental analysis: Matches calculated vs. observed C, H, N, and O percentages (e.g., C: 77.12% calculated vs. 77.60% observed) .

Q. What safety protocols are essential for handling dimethyl(quinolin-2-ylmethyl)amine in laboratory settings?

Safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection (GHS hazard codes H315/H319 for skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Spill management : Absorb with sand or vermiculite; avoid water contact (risk of exothermic reactions) .

Advanced Research Questions

Q. How does the dimethylamine moiety influence the coordination chemistry of dimethyl(quinolin-2-ylmethyl)amine with transition metals?

The dimethylamine group acts as a flexible ligand, enabling chelation with metals like Cu(II) or Fe(III). Coordination studies show:

- Geometry : Trigonal bipyramidal or octahedral complexes depending on metal ion size.

- Catalytic activity : Enhanced redox properties in oxidation reactions (e.g., sulfoxidation) .

- Stability : Chelation stabilizes metal ions in aqueous media, useful for catalytic or sensing applications .

Table 2: Metal Complex Properties

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu(II) | Bidentate (N,N) | Catalytic oxidation | |

| Fe(III) | Tridentate (N,N,O) | Sensor development |

Q. What mechanistic insights explain dimethylamine’s role in situ generation during synthesis?

DMF decomposes under heat (≥100°C) to release dimethylamine, which reacts with aldehydes/ketones to form intermediates like thioamides. Key steps:

- DMF cleavage : .

- Nucleophilic attack : Dimethylamine reacts with quinoline-2-carbaldehyde to form Schiff bases . Side reactions (e.g., overoxidation) are mitigated by controlling reaction time and temperature .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.